molecular formula C19H16ClN3O3 B5617633 N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No. B5617633
M. Wt: 369.8 g/mol
InChI Key: RKVQVJZVNGMQCW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related acetamide derivatives involves various chemical reactions, highlighting the complexity and diversity in the synthetic routes for compounds with similar structures. For instance, the synthesis of certain C,N-disubstituted acetamides includes interactions that lead to complex molecular arrangements through hydrogen bonds and other interactions, which could be analogous to the synthesis of N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide (Narayana et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is characterized by the presence of hydrogen bonds and other molecular interactions, such as π-π interactions, which play a significant role in stabilizing the molecular configuration (Bąkowicz & Turowska-Tyrk, 2010).

Chemical Reactions and Properties

Chemical reactions involving acetamide derivatives often lead to the formation of complex molecules with significant biological activities. For example, the interaction of certain acetamide moieties with various reagents can yield novel compounds with potential anticancer properties, which may reflect on the chemical reactivity of N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide (Vinayak et al., 2014).

Physical Properties Analysis

The physical properties of acetamide derivatives, including those similar to the compound of interest, are determined by their molecular structure, which affects their solubility, melting point, and other relevant physical parameters. The crystal structure and hydrogen bonding play a crucial role in defining these properties (Gowda, Foro, & Fuess, 2007).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s intended to be a drug or a ligand for a particular protein, the functional groups present in the molecule could potentially interact with specific amino acid residues in the protein .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it’s being studied as a potential drug, future research might focus on testing its efficacy and safety in biological models .

properties

IUPAC Name

N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3/c1-26-16-7-5-13(6-8-16)17-9-10-19(25)23(22-17)12-18(24)21-15-4-2-3-14(20)11-15/h2-11H,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVQVJZVNGMQCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

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